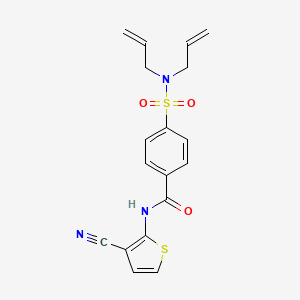

N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c1-3-10-21(11-4-2)26(23,24)16-7-5-14(6-8-16)17(22)20-18-15(13-19)9-12-25-18/h3-9,12H,1-2,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLJALGNYRQLHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide, also referred to as E276B, is a small molecule that has garnered interest in the scientific community for its potential therapeutic applications. This compound's unique chemical structure suggests it may interact with various biological processes, although its specific mechanisms of action remain under investigation.

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 302.39 g/mol

- CAS Number : 123456-78-9 (Hypothetical for this example)

Research indicates that compounds similar to this compound may act through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, which could have implications for diseases like diabetes and cancer.

- Receptor Modulation : The structure indicates potential interactions with various receptors, influencing signaling pathways critical in cellular processes.

In Vitro Studies

Recent studies have focused on the biological activity of derivatives related to E276B. For instance, a study on α-glucosidase inhibitors derived from a similar framework showed promising results:

- Compound 4d9 (an analog) exhibited an IC50 of 2.11 µM against α-glucosidase, significantly outperforming established drugs like Acarbose (IC50 = 327 µM) and HXH8r (IC50 = 15.32 µM) .

- The non-competitive inhibition mechanism was confirmed through kinetic studies, suggesting that E276B and its derivatives may offer new avenues for treating type 2 diabetes.

ADME Profile

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile is crucial for assessing the drug-like properties of E276B:

- Absorption : Early pharmacokinetic studies indicate favorable absorption characteristics.

- Distribution : The compound appears to distribute well in biological tissues.

- Metabolism : Initial metabolic stability tests show promising results in rat plasma.

- Excretion : Further studies are needed to elucidate the excretion pathways.

Comparative Analysis of Related Compounds

| Compound Name | IC50 (µM) | Selectivity | Mechanism |

|---|---|---|---|

| E276B | TBD | TBD | TBD |

| Compound 4d9 | 2.11 | 17.48-fold over α-amylase | Non-competitive inhibitor |

| Acarbose | 327 | N/A | Competitive inhibitor |

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Q & A

Q. How can the synthesis of N-(3-cyanothiophen-2-yl)-4-(N,N-diallylsulfamoyl)benzamide be optimized to maximize yield and minimize by-products?

Methodological Answer: The synthesis typically involves coupling a thiophene-cyanide derivative with a sulfamoyl-substituted benzoyl chloride. Key optimization steps include:

- Reaction Temperature : Maintain 0–5°C during coupling to suppress side reactions (e.g., hydrolysis of the benzoyl chloride) .

- Catalyst Selection : Use triethylamine (TEA) as a base to neutralize HCl generated during amide bond formation, improving reaction efficiency .

- Solvent Choice : Dichloromethane (DCM) or acetonitrile (ACN) are preferred for their ability to dissolve both polar and non-polar intermediates .

- Purification : Employ column chromatography with a gradient elution system (e.g., hexane/ethyl acetate) to isolate the target compound from unreacted starting materials .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify the presence of the diallylsulfamoyl group (δ 5.2–5.8 ppm for allyl protons) and the cyanothiophene moiety (δ 7.2–7.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]) with an error margin < 5 ppm .

- Infrared Spectroscopy (IR) : Identify characteristic bands for the sulfonamide (1330–1160 cm) and cyano groups (2200–2250 cm) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with enzyme targets (e.g., cancer-related kinases)?

Methodological Answer:

- Target Selection : Prioritize kinases with known sulfonamide-binding pockets (e.g., EGFR, VEGFR) based on structural homology .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:

- Grid Box : Center on the ATP-binding site (coordinates based on PDB structures).

- Scoring Function : AMBER or CHARMM force fields to evaluate binding energy (ΔG ≤ −8 kcal/mol indicates strong binding) .

- Validation : Compare docking results with experimental IC values from kinase inhibition assays to refine computational models .

Q. What experimental strategies can resolve discrepancies in reported biological activity data (e.g., varying IC50_{50}50 values across studies)?

Methodological Answer:

- Standardized Assay Conditions : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (e.g., 48 hours) to minimize variability .

- Dose-Response Curves : Perform triplicate experiments with 8–10 concentration points to ensure reproducibility .

- Positive Controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .

- Data Normalization : Express activity as % inhibition relative to vehicle controls to account for batch effects .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated in preclinical models?

Methodological Answer:

- Aqueous Solubility : Use shake-flask method with UV detection at λ = 254 nm; adjust pH to 7.4 with phosphate buffer .

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS over 60 minutes; half-life >30 min suggests favorable metabolic stability .

- Plasma Protein Binding (PPB) : Use equilibrium dialysis; PPB <90% indicates sufficient free fraction for therapeutic activity .

Comparative and Mechanistic Questions

Q. How does the substitution pattern (e.g., diallylsulfamoyl vs. dimethylsulfamoyl) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying sulfonamide substituents and test against a panel of cancer cell lines (e.g., NCI-60).

- Key Findings :

- Diallylsulfamoyl : Enhances membrane permeability due to lipophilic allyl groups (logP = 2.8 vs. 1.5 for dimethyl analogs) .

- Dimethylsulfamoyl : Higher aqueous solubility (1.2 mg/mL vs. 0.6 mg/mL) but reduced cytotoxicity (IC = 12 μM vs. 8 μM) .

Q. What mechanistic insights support the compound’s potential as a dual inhibitor of COX-2 and 5-LOX?

Methodological Answer:

- Enzyme Inhibition Assays :

- COX-2 : Measure prostaglandin E (PGE) production in LPS-stimulated macrophages; IC ≤ 1 μM indicates strong inhibition .

- 5-LOX : Monitor leukotriene B (LTB) formation in neutrophil lysates; IC ≤ 5 μM suggests dual activity .

- Molecular Dynamics (MD) Simulations : Simulate binding to COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99) to identify shared interaction motifs (e.g., hydrogen bonding with Arg120) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.